Product packaging for Benzimidazole, 2-(2-morpholinoethyl)-(Cat. No.:CAS No. 16671-64-0)

Benzimidazole, 2-(2-morpholinoethyl)-

Cat. No.: B12195704
CAS No.: 16671-64-0
M. Wt: 231.29 g/mol
InChI Key: CKRDLQLQCBZUBQ-UHFFFAOYSA-N
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Description

Significance of the Benzimidazole (B57391) Core in Medicinal Chemistry Research

The benzimidazole nucleus is a versatile scaffold that has been a focal point of medicinal chemistry for decades. nih.gov Its structural similarity to naturally occurring purines allows it to interact with various biopolymers, leading to a broad spectrum of biological activities. nih.gov This has resulted in the development of numerous drugs with a benzimidazole core, including anthelmintics like albendazole (B1665689) and proton pump inhibitors such as omeprazole. nih.govnih.gov

The significance of the benzimidazole core is underscored by its wide range of pharmacological properties, which include:

Antimicrobial nih.gov

Anticancer nih.govnih.gov

Anti-inflammatory nih.gov

Antiviral nih.gov

Antihistaminic nih.gov

Analgesic nih.gov

The ability to easily modify the benzimidazole structure at various positions allows for the fine-tuning of its biological activity, making it an attractive starting point for drug discovery programs. nih.gov

Overview of the Morpholinoethyl Moiety in Heterocyclic Compound Design

The morpholine (B109124) ring is another important heterocycle frequently employed in medicinal chemistry. Its incorporation into a molecule can significantly influence its physicochemical properties, such as solubility and lipophilicity, which in turn affects its pharmacokinetic profile. The morpholinoethyl moiety, in particular, has been shown to be a valuable component in the design of compounds targeting the central nervous system.

The inclusion of a morpholine ring is often associated with:

Improved metabolic stability

Enhanced binding affinity to specific receptors

Favorable pharmacokinetic properties

Research Rationale for Investigating Benzimidazole, 2-(2-morpholinoethyl)-, and its Analogs

The combination of the benzimidazole core and the morpholinoethyl moiety in a single molecule presents a compelling strategy for the development of new therapeutic agents. The rationale for investigating compounds like 2-(2-morpholinoethyl)benzimidazole and its analogs is based on the principle of molecular hybridization, where two or more pharmacophores are combined to create a new molecule with potentially enhanced or novel biological activities.

The primary research interest in these hybrid molecules stems from their potential to act as:

Dual-acting inhibitors: Targeting multiple enzymes or receptors involved in a disease process can lead to improved therapeutic outcomes. For instance, the combination has been explored for dual inhibition of enzymes like cyclooxygenases (COX) and monoamine oxidases (MAO). nih.gov

Antimicrobial agents: The benzimidazole core is known for its antimicrobial properties, and the addition of a morpholinoethyl group can modulate this activity. nih.gov

Anticancer agents: Both benzimidazole and morpholine derivatives have shown promise in cancer research, and their combination could lead to synergistic effects.

While direct research on "Benzimidazole, 2-(2-morpholinoethyl)-" is limited in publicly available literature, extensive studies have been conducted on its close analogs, particularly those with substitutions at the 1-position of the benzimidazole ring. These studies provide valuable insights into the potential of this chemical scaffold.

One notable study investigated a series of 2-(4-substituted phenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole derivatives for their enzyme inhibitory and antimicrobial activities. nih.gov The findings from this research on analogous compounds are detailed in the tables below.

Detailed Research Findings on Analogs of 2-(2-morpholinoethyl)benzimidazole

The following data tables summarize the biological activities of various analogs of 2-(2-morpholinoethyl)benzimidazole, providing a glimpse into the therapeutic potential of this class of compounds.

Table 1: Cyclooxygenase (COX) Inhibitory Activity of Benzimidazole-Morpholine Analogs nih.gov

Compound IDSubstitution at 4-position of Phenyl RingCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)
2b Methoxy (B1213986)2.891.87
2j Chloro1.982.01
Ibuprofen (Standard) -1.753.25
Nimesulide (Standard) ->1000.89

IC₅₀: The half maximal inhibitory concentration.

Table 2: Antimicrobial Activity of Benzimidazole-Morpholine Analogs against Pseudomonas aeruginosa nih.gov

Compound IDSubstitution at 4-position of Phenyl RingMinimum Inhibitory Concentration (MIC₅₀) (µg/mL)
2b Methoxy0.0156
2c Trifluoromethoxy125
2m Chloro125
Chloramphenicol (Standard) -250

MIC₅₀: The minimum inhibitory concentration required to inhibit the growth of 50% of organisms.

These findings highlight that specific substitutions on the phenyl ring of the 1-(2-morpholinoethyl)benzimidazole scaffold can lead to potent and selective biological activities. For example, compound 2b , with a methoxy substituent, demonstrated significant antibacterial activity against Pseudomonas aeruginosa, being more potent than the standard drug chloramphenicol. nih.gov Furthermore, compounds 2b and 2j showed promising dual inhibitory activity against both COX-1 and COX-2 enzymes. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17N3O B12195704 Benzimidazole, 2-(2-morpholinoethyl)- CAS No. 16671-64-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16671-64-0

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

4-[2-(1H-benzimidazol-2-yl)ethyl]morpholine

InChI

InChI=1S/C13H17N3O/c1-2-4-12-11(3-1)14-13(15-12)5-6-16-7-9-17-10-8-16/h1-4H,5-10H2,(H,14,15)

InChI Key

CKRDLQLQCBZUBQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCC2=NC3=CC=CC=C3N2

Origin of Product

United States

Biological Activity Profiling and Mechanistic Research of Benzimidazole, 2 2 Morpholinoethyl , and Analogs in Vitro and Preclinical Investigations

Anticancer and Antiproliferative Research

The benzimidazole (B57391) scaffold is a well-established pharmacophore in the development of anticancer agents, known to interact with various biological targets. nih.govnih.gov Research into analogs of Benzimidazole, 2-(2-morpholinoethyl)- has explored their potential in this domain.

In Vitro Cytotoxicity Assessments

Investigations into the anticancer properties of 2-morpholinoethyl-substituted benzimidazolium salts and their corresponding silver(I)-N-heterocyclic carbene (NHC) complexes have been conducted. These studies have assessed their cytotoxic effects on various cancer cell lines.

Notably, the in vitro anticancer activity of a series of 2-morpholinoethyl-substituted benzimidazolium salts and their silver(I)-NHC complexes was evaluated against the MCF-7 human breast cancer cell line. The half-maximal inhibitory concentration (IC50) values for these compounds were determined to be in the micromolar range, indicating potential cytotoxic activity.

Table 1: In Vitro Cytotoxicity of 2-Morpholinoethyl-Substituted Benzimidazolium Analogs against MCF-7 Cancer Cell Line Note: This data represents analogs of Benzimidazole, 2-(2-morpholinoethyl)- and not the compound itself.

Compound TypeIC50 Range (µM)
2-Morpholinoethyl-substituted benzimidazolium salts6 - 14
Silver(I)-NHC complexes of 2-morpholinoethyl-substituted benzimidazolium6 - 14

This table is based on findings reported for a series of 2-morpholinoethyl-substituted benzimidazolium salts and their Ag(I)NHC complexes. scirp.orgnih.gov

Cell Cycle Modulation Studies

The mechanisms by which these benzimidazole analogs exert their cytotoxic effects have been a subject of investigation, with a focus on their impact on the cell cycle and apoptosis.

Studies on silver(I)-NHC complexes derived from 2-morpholinoethyl-substituted benzimidazolium salts have shown that these compounds can induce apoptosis in cancer cells. This programmed cell death is associated with the arrest of the cell cycle, specifically in the G1 phase. nih.gov The induction of caspase-3 activity was also observed, further confirming the apoptotic pathway. nih.gov For instance, in MDA-MB-231 breast cancer cells, one of the silver(I)-NHC complexes showed a significant increase in the population of apoptotic cells. nih.gov

Investigating DNA Interaction Mechanisms

Enzyme Inhibition as an Anticancer Modality (e.g., MEK, PARP, Aromatase, EGFR)

The inhibition of key enzymes involved in cancer cell proliferation and survival is a common mechanism of action for many anticancer drugs. Benzimidazole-based structures have been reported to inhibit enzymes such as PARP and various protein kinases. nih.govnih.gov However, there is no specific information available from the reviewed search results regarding the inhibitory activity of Benzimidazole, 2-(2-morpholinoethyl)- or its close analogs on MEK, PARP, aromatase, or EGFR.

Antimicrobial Activity Research

The benzimidazole nucleus is also a core component of many antimicrobial agents. The exploration of benzimidazole derivatives for their antibacterial efficacy is an active area of research.

Antibacterial Efficacy Studies (Gram-Positive and Gram-Negative)

Specific minimum inhibitory concentration (MIC) data for Benzimidazole, 2-(2-morpholinoethyl)- against a wide range of bacterial strains is not available in the reviewed literature. However, some studies on related compounds provide general insights.

Research on a series of tetrahydropyrimidinyl-substituted benzimidazoles indicated that derivatives containing a morpholine (B109124) moiety generally exhibited low activity against Gram-negative bacteria. scirp.org A patent for 1-substituted aminoalkyl-2-aryloxymethylbenzimidazole compounds, which are structurally related, reported complete control of Pseudomonas aeruginosa (Gram-negative), Staphylococcus aureus (Gram-positive), Salmonella typhosa (Gram-negative), and Aerobacter aerogenes (Gram-negative) at a concentration of 0.5% by weight in nutrient agar (B569324) media. However, this does not provide specific MIC values.

Due to the lack of specific data for the title compound or its close analogs, a detailed data table on antibacterial efficacy cannot be provided.

Anti-Inflammatory Research

Benzimidazole derivatives are recognized as a preferred pharmacophore for developing anti-inflammatory agents. researchgate.netnih.gov Research has demonstrated that these compounds can exert their effects through multiple mechanisms, targeting various clinically relevant pathways involved in inflammation. nih.gov

A key area of investigation is the inhibition of pro-inflammatory enzymes and cytokines. researchgate.net One of the significant mechanisms identified is the inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine-threonine kinase in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors, which, when activated, trigger downstream pathways like NF-κB and MAPK, leading to the production of inflammatory mediators. nih.gov A specific analog, N-(2-morpholinoethyl)-2-(3-nitrobenzoylamido)-benzimidazole, has been identified as an IRAK-1/4 inhibitor. sigmaaldrich.com

In addition to IRAK inhibition, benzimidazole derivatives have been shown to inhibit other key players in the inflammatory cascade. Studies have demonstrated their ability to block cyclooxygenase (COX) enzymes, and some derivatives exhibit IC50 values lower than the standard nonsteroidal anti-inflammatory drug (NSAID) ibuprofen. nih.gov Furthermore, research has pointed towards the inhibition of leukotriene biosynthesis. nih.gov This pathway involves the 5-lipoxygenase-activating protein (FLAP), and the ability of certain benzimidazoles to inhibit leukotriene production suggests they may act as FLAP antagonists. nih.gov These compounds have also been shown to reduce the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in macrophage cell lines. researchgate.netrsc.org

Compound/AnalogTarget/AssayActivity (IC50)Reference
N-(2-morpholinoethyl)-2-(3-nitrobenzoylamido)-benzimidazoleIRAK-1/4Identified as an inhibitor. sigmaaldrich.com
2-Substituted benzimidazole (Compound A4 with aminopyridine)Oxidative Burst Assay3.5 ± 0.5 µg/ml researchgate.net
2-Substituted benzimidazole (Compound A2 with COOH group)Oxidative Burst Assay5.8 ± 1.6 µg/ml researchgate.net
1-(2-chlorobenzyl)-2-(1-(4-isobutylphenyl)ethyl)-1H-benzimidazoleLeukotriene Biosynthesis0.31 µM nih.gov
Benzimidazole-pyrimidin-2-yl derivative (Compound 2)Lck Kinase Inhibition3 nM nih.gov

Neurological Activity Research

The benzimidazole scaffold is present in compounds investigated for various neurological applications, including neuroprotection and the treatment of neurodegenerative diseases. nih.govnih.gov Research has explored their potential as antioxidants and as agents targeting pathological protein aggregates. nih.govnih.gov

Certain fused-ring benzimidazole derivatives have demonstrated significant anticonvulsant activity in preclinical models. The compound RU-1205, identified as 9-(2-morpholinoethyl)-2-(4-fluorophenyl)imidazo[1,2-α]benzimidazole dihydrochloride, has been studied for its antiepileptic effects. nih.govnih.gov In models of pentylenetetrazole-induced seizures, RU-1205 was found to be significantly more potent than the reference drug sodium valproate. nih.gov Mechanistic studies suggest its anticonvulsant effect may be mediated through interaction with GABA-A receptors, as RU-1205 was shown to inhibit epileptiform activity, an effect that could be modulated by GABA-A receptor blockers. nih.gov

Another potential mechanism for mediating neurological effects is through the kappa-opioid receptor (KOR). KOR agonists are being investigated for a range of therapeutic applications, including non-addictive analgesia and modulation of mood and addiction. nih.govfrontiersin.org Activation of KOR can produce analgesia by inhibiting pain transmission. nih.gov While direct studies linking the 2-(2-morpholinoethyl)benzimidazole core to KOR agonism are not prominent, the exploration of novel heterocyclic structures as KOR agonists is an active area of research. nih.govmdpi.com Given that KOR activation is a promising therapeutic strategy for various CNS disorders, investigating the potential interaction of benzimidazole derivatives with this receptor system could unveil new therapeutic avenues. frontiersin.orgmdpi.com

Cannabinoid Receptor Binding Studies (CB1 and CB2)

The endocannabinoid system, particularly the cannabinoid receptors CB1 and CB2, is a significant target for therapeutic intervention. Research into the affinity of benzimidazole derivatives for these receptors has revealed that specific structural features are crucial for binding.

In one study, the compound 1-[2-(N,N-diethylamino)ethyl]-2-(4-ethoxybenzyl)-5-trifluoromethylbenzimidazole was identified as a promising ligand with a sub-micromolar Ki value for the CB2 receptor, indicating significant binding affinity. This suggests that the ethylmorpholine chain of "Benzimidazole, 2-(2-morpholinoethyl)-" could also confer affinity for the CB2 receptor. The research highlighted that a dialkylaminoethyl chain at position 1 of the benzimidazole scaffold is a recurring feature for CB2 receptor affinity.

Compound NameReceptorBinding Affinity (Ki)
1-[2-(N,N-diethylamino)ethyl]-2-(4-ethoxybenzyl)-5-trifluoromethylbenzimidazoleCB20.42 µM
1-butyl-2-(3,4-dichlorobenzyl)-5-trifluoromethylbenzimidazoleCB20.37 µM

This table presents binding affinity data for benzimidazole analogs at the CB2 receptor.

Enzyme and Receptor Interaction Research (Beyond Specific Disease Areas)

The benzimidazole scaffold is a common feature in many enzyme inhibitors. Research has explored the inhibitory potential of benzimidazole derivatives against a variety of enzymes.

Carbonic Anhydrase (CA)

Carbonic anhydrases are a family of metalloenzymes involved in various physiological processes. The inhibition of specific CA isoforms is a therapeutic strategy for several diseases. Studies have investigated benzimidazole derivatives as CA inhibitors, with a focus on achieving isoform selectivity. For example, a series of 2-substituted-benzimidazole-6-sulfonamides were evaluated for their inhibitory activity against human CA isoforms I, II, IX, and XII. These compounds, designed as "frozen" analogs of other known CA inhibitors, showed promising selectivity towards the tumor-associated CA IX and XII isoforms. unife.it Another study focused on the synthesis of novel benzimidazole-hydrazone derivatives and found that some of these compounds exhibited inhibitory activity against CA IX. nih.gov It is important to note that these active compounds are structurally distinct from "Benzimidazole, 2-(2-morpholinoethyl)-", as they possess a sulfonamide or hydrazone group, which is a key pharmacophore for CA inhibition.

Acetylcholinesterase (AChE)

Acetylcholinesterase is a key enzyme in the cholinergic nervous system, and its inhibition is a primary target in the management of Alzheimer's disease. A study on a series of 2-(4-substituted phenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole derivatives, which are close analogs of the title compound, investigated their AChE inhibitory activity. nih.gov The findings from this study indicated that these morpholine-containing benzimidazoles have the potential to act as AChE inhibitors. nih.gov Other research on different benzimidazole derivatives has also demonstrated their capacity to inhibit AChE, with some compounds showing IC50 values in the micromolar range. researchgate.net

Polyketide Synthase 13 (Pks13)

Polyketide synthase 13 is an essential enzyme for the survival of Mycobacterium tuberculosis, making it an attractive target for the development of new anti-tuberculosis drugs. mdpi.comnih.gov Research has shown that benzimidazole derivatives can act as inhibitors of Pks13. mdpi.com One study highlighted that 2,5- and 2,6-disubstituted benzimidazole derivatives demonstrated significant antimycobacterial activity. mdpi.com However, another study noted that replacing a 3,4-dimethoxyphenyl group with a benzimidazole moiety was detrimental to Pks13 inhibitory activity, indicating that the substitution pattern on the benzimidazole ring is critical for this specific target. nih.gov

Enzyme TargetCompound ClassObserved Activity
Carbonic Anhydrase IX2-substituted-benzimidazole-6-sulfonamidesPromising selective inhibition unife.it
Acetylcholinesterase2-(4-substituted phenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole derivativesInhibitory potential identified nih.gov
Polyketide Synthase 132,5- and 2,6-disubstituted benzimidazole derivativesSignificant antimycobacterial activity mdpi.com

This table summarizes the enzyme inhibitory activities of various benzimidazole analogs.

The ability of benzimidazole derivatives to interact with various receptors has been a subject of extensive research, particularly in the context of cardiovascular diseases.

AT1 Receptor

The angiotensin II type 1 (AT1) receptor is a key component of the renin-angiotensin system, and its blockade is a well-established strategy for the treatment of hypertension. Several non-peptidic AT1 receptor antagonists, such as candesartan (B1668252) and telmisartan, feature a benzimidazole core. Research has demonstrated that various 2-alkyl benzimidazole derivatives can displace angiotensin II in in vitro binding studies, with IC50 values in the range of 10-5 to 10-7 M. A study on 5-(alkyl and aryl)carboxamido benzimidazole derivatives found that the pharmacological activity was inversely related to the size of the substituent at the 5-position, with smaller alkyl groups leading to more potent antihypertensive activity. Another investigation into a novel fluorophenyl benzimidazole derivative confirmed its potent AT1 receptor blocking activity. These findings collectively suggest that the benzimidazole scaffold, including derivatives with N-alkylation similar to the morpholinoethyl group, is a viable platform for the development of AT1 receptor antagonists.

Compound ClassReceptor TargetIn Vitro Activity (IC50)
2-Alkyl Benzimidazole DerivativesAngiotensin II (AT1)10-5 - 10-7 M

This table provides in vitro activity data for benzimidazole analogs at the AT1 receptor.

Antioxidant Activity Research

Oxidative stress is implicated in the pathogenesis of numerous diseases, and compounds with antioxidant properties are of significant interest. The benzimidazole nucleus has been incorporated into various molecules designed to have antioxidant effects.

Studies on 2-(aryl)-6-morpholin-4-yl-1H-benzimidazole derivatives, which are close structural analogs to "Benzimidazole, 2-(2-morpholinoethyl)-", have demonstrated significant antioxidant activity in vitro. mdpi.com These compounds were evaluated using several assays, including the Cupric Reducing Antioxidant Capacity (CUPRAC) and Ferric Reducing Antioxidant Power (FRAP) assays. mdpi.com The results indicated that these morpholine-containing benzimidazoles possess potent reducing capabilities. mdpi.com

The antioxidant activity of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to scavenge free radicals. Other studies on different series of benzimidazole derivatives have also reported their radical scavenging activities using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging methods. mdpi.com For instance, some 2-aryl-1-arylmethyl-1H-benzimidazoles were found to be reactive toward the DPPH radical and possessed considerable reducing ability.

Compound ClassAssayAntioxidant Capacity
2-(Aryl)-6-morpholin-4-yl-1H-benzimidazole derivativesCUPRAC5.511 to 19.703 mM Trolox/mg compound mdpi.com
2-(Aryl)-6-morpholin-4-yl-1H-benzimidazole derivativesFRAP1.141 to 12.943 mM FeSO4·7H2O/mg compound mdpi.com

This table presents the antioxidant capacity of morpholine-containing benzimidazole analogs as determined by CUPRAC and FRAP assays. mdpi.com Note that the original data was presented as mM Trolox/mg compound and mM FeSO4·7H2O/mg compound.

Structure Activity Relationship Sar and Computational Chemistry Investigations of Benzimidazole, 2 2 Morpholinoethyl , and Derivatives

Elucidation of Key Structural Elements for Potency and Selectivity

SAR analyses have consistently shown that the nature and position of substituents on the benzimidazole (B57391) ring system are critical determinants of the biological activity of these compounds. nih.govnih.gov

Systematic modifications at various positions of the benzimidazole scaffold have provided crucial insights into their therapeutic potential.

N-1 Position: The N-1 position is typically occupied by the 2-(morpholinoethyl) side chain in the parent compound. However, further substitutions on this nitrogen, such as the introduction of bulky alkyl or aryl groups, have been linked to higher affinities for certain biological targets, like tubulin. mdpi.com For instance, N-alkylation of 5,6-dimethylbenzimidazole (B1208971) is a common strategy to introduce varied side chains. nih.gov

C-2 Position: The C-2 position is a key site for modification, and the nature of the substituent here greatly impacts activity. Studies have shown that substituting this position with various aryl groups can modulate the electronic and hydrophobic properties of the molecule. nih.gov For example, in a series of antimicrobial derivatives, a 2-(4-methoxyphenyl) group resulted in a 16-fold greater activity compared to the reference drug chloramphenicol. nih.gov Conversely, derivatives with trifluoromethoxy and chloro substituents at the C-2 phenyl ring also showed enhanced activity. nih.gov

C-5/C-6 Positions: The benzene (B151609) ring of the benzimidazole core, specifically at the C-5 and C-6 positions, offers another avenue for structural optimization. The introduction of electron-donating groups on the phenyl ring attached at C-2 can allow for deeper penetration into hydrophobic pockets of target proteins. mdpi.com Research on anti-inflammatory benzimidazoles highlights that substitutions at the C-5 and C-6 positions significantly influence activity. nih.govnih.gov For example, the presence of 5,6-dimethyl groups is a feature in some synthesized anticancer agents. nih.gov

PositionSubstituent TypeObserved Effect on ActivityReference
N-1Bulky alkyl/aryl moietiesHigher tubulin affinity mdpi.com
C-24-methoxyphenyl16-fold greater antimicrobial activity vs. reference nih.gov
C-2Trifluoromethoxy or Chloro-substituted phenyl2-fold lower MIC vs. reference (antimicrobial) nih.gov
C-2 (phenyl)Electron-donating groupsDeeper entrance into hydrophobic protein pockets mdpi.com
C-5/C-6DimethylComponent of synthesized anticancer agents nih.gov

The ethylene (B1197577) spacer, or linker, between the benzimidazole and morpholine (B109124) rings is also structurally significant. In NMR spectra, the signals for this ethylene spacer appear at distinct chemical shifts, confirming its structural placement. nih.gov While extensive studies on varying the linker length for this specific compound series are not widely detailed in the provided context, the principle of linker optimization is a known strategy in drug design. The presence of the N-(2-morpholinoethyl) group on a naphthoquinone skeleton has been a key design element in the synthesis of novel anticancer agents, demonstrating the importance of this side chain in guiding molecular design. nih.gov Furthermore, the replacement of the morpholino group with other heterocyclic side chains, such as pyrrolidine, has been explored to overcome drug resistance in cancer cells, highlighting the modularity and functional importance of this side chain. tmu.edu.tw

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies provide a mathematical framework to correlate the chemical structure of a compound with its biological activity, enabling the prediction of potency for novel derivatives. pnrjournal.comnih.gov

Various QSAR models have been successfully developed for benzimidazole derivatives to predict their activity against different targets, such as fungi and bacteria. pnrjournal.comnih.gov These models are typically built using multiple linear regression (MLR) or more advanced methods like k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) and neural networks (NN). pnrjournal.combiointerfaceresearch.com

The development process involves dividing a dataset of compounds with known activities into a training set, used to build the model, and a test set, used to evaluate its predictive power. pnrjournal.com The statistical significance and robustness of these models are assessed through rigorous validation techniques, including leave-one-out cross-validation (LOO-CV) and external validation with an independent set of molecules. nih.gov Key statistical parameters used to validate QSAR models include:

r² (Correlation Coefficient): Measures the goodness of fit of the model. Values greater than 0.6 are generally considered acceptable. pnrjournal.com

q² or r²_CV (Cross-validated Correlation Coefficient): Indicates the model's robustness and internal predictive ability. A q² value greater than 0.5 suggests a model with good predictability. pnrjournal.com

pred_r² (Predictive R-squared): Measures the predictive power of the model for an external test set. pnrjournal.com

Model TypeTargetpred_r²Reference
2D-QSAR (MLR)Antifungal (Candida albicans)0.83610.74570.6511 pnrjournal.com
MLRAntibacterial (Pseudomonas aeruginosa)--0.9992 (for external set) nih.gov
3D-QSAR (NN)Anti-enterovirusStatistically significant models developed biointerfaceresearch.com

Once validated, QSAR models can be used to predict the biological activity of new, unsynthesized compounds based on their molecular descriptors. nih.gov These descriptors are numerical values that quantify various aspects of a molecule's physicochemical properties, such as steric, electronic, and structural features. nih.gov

The models provide valuable insights into the substitutional requirements for favorable activity. pnrjournal.com For example, a 2D-QSAR model for antifungal benzimidazoles was used to understand how different substituents affect activity against Candida albicans. pnrjournal.com Similarly, models developed for antibacterial activity against Pseudomonas aeruginosa showed excellent predictive power for an external set of benzimidazole derivatives, confirming their utility in guiding the synthesis of more potent molecules. nih.gov The applicability domain of these models is typically confined to derivatives with the same core scaffold, ensuring reliable predictions. nih.gov

Advanced Computational Studies

Beyond QSAR, advanced computational methods like molecular docking and molecular dynamics (MD) simulations provide deeper, atomistic-level insights into how these molecules interact with their biological targets. mdpi.comstrath.ac.uk

Molecular docking studies predict the preferred binding orientation of a ligand within the active site of a target protein. biointerfaceresearch.comstrath.ac.uk For example, docking simulations have been used to show that benzimidazole derivatives can bind to the colchicine (B1669291) binding site of tubulin, a mechanism responsible for their antitumor activity. mdpi.com These studies help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. mdpi.com

Molecular dynamics (MD) simulations build upon docking results by simulating the movement of the ligand and protein over time, providing information on the stability of the complex. mdpi.comstrath.ac.uk MD simulations of a benzimidazole derivative bound to its target protein showed minimal fluctuation over the simulation period, suggesting good stability in the active site. strath.ac.uk These advanced computational techniques are invaluable for rational drug design, helping to explain experimental observations and guiding the optimization of lead compounds. mdpi.commdpi.com

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For benzimidazole derivatives, DFT calculations, particularly using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with basis sets like 6-311G(d,p) or 6-31+G**, are commonly employed to determine optimized molecular geometries, vibrational frequencies, and other electronic properties. jocpr.comnih.gov

Research on related benzimidazole structures demonstrates that DFT is used to predict key geometric parameters such as bond lengths and angles, which are often in good agreement with experimental data from X-ray crystallography. nih.gov For instance, in a study on benzimidazole-thiadiazole derivatives, the calculated N–C single and N=C double bonds of the benzimidazole ring were found to be 1.379 Å and 1.316 Å, respectively. These values align closely with experimental values of 1.381 Å and 1.324 Å. nih.gov Such calculations are crucial for confirming the three-dimensional structure of a molecule, which is a prerequisite for more complex computational analyses like molecular docking.

Furthermore, DFT calculations are used to compute thermodynamic properties, providing insights into the stability of different conformations of the 2-(2-morpholinoethyl) side chain and its orientation relative to the benzimidazole core. The vibrational spectrum can also be predicted and compared with experimental infrared (IR) spectroscopy results to confirm the structure and identify key functional group vibrations. bas.bg

Table 1: Representative DFT-Calculated Parameters for Benzimidazole Derivatives Note: Data presented is for structurally related benzimidazole derivatives, not the specific subject compound, to illustrate the application of DFT.

ParameterCalculated Value (Å)Experimental Value (Å)Compound ClassReference
Benzimidazole N–C Single Bond1.3791.381Benzimidazole-Thiadiazole Derivative nih.gov
Benzimidazole N=C Double Bond1.3161.324Benzimidazole-Thiadiazole Derivative nih.gov

HOMO-LUMO Analysis and Molecular Electrostatic Potential (MESP)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a smaller gap suggests higher reactivity. nih.govnih.gov For benzimidazole derivatives, HOMO-LUMO analysis helps to predict how the molecule will interact with biological targets. The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. dergipark.org.tr

The Molecular Electrostatic Potential (MESP) map is another vital tool that illustrates the charge distribution on the molecule's surface. It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov In MESP maps, red areas typically indicate negative potential (e.g., around nitrogen or oxygen atoms), which are favorable sites for electrophilic attack, while blue areas denote positive potential, indicating regions susceptible to nucleophilic attack. nih.govresearchgate.net For Benzimidazole, 2-(2-morpholinoethyl)-, the nitrogen atoms of the benzimidazole ring and the oxygen atom of the morpholine ring are expected to be regions of negative electrostatic potential, making them key sites for hydrogen bonding with receptor targets. nih.govnih.gov

Studies on various benzimidazole derivatives have used these analyses to rationalize their biological activities. For example, in a study of the fungicide benomyl, the HOMO-LUMO energy gap was calculated to be 5.039 eV, and the MESP map identified the carbonyl groups as the primary negative regions. nih.gov

Table 2: Frontier Molecular Orbital Data for Representative Benzimidazole Derivatives Note: This table presents data from various benzimidazole derivatives to exemplify the typical results from HOMO-LUMO analysis.

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)Reference
Benomyl--5.039 nih.gov
1-(2-methoxyethyl)-7-methyl-2-[4-(propan-2-yl)phenyl]-1H-1,3-benzodiazole-5.32-1.294.03 dergipark.org.tr
4,7-dibromo-1-(2-methoxyethyl)-2-[4-(propan-2-yl)phenyl]-1H-1,3-benzodiazole-5.83-1.634.20 dergipark.org.tr

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in structure-based drug design, helping to elucidate the binding mode and affinity of compounds like Benzimidazole, 2-(2-morpholinoethyl)-, with their biological targets. nih.gov The process involves placing the ligand into the binding site of a protein and calculating a "docking score," which estimates the binding energy. rsc.org

For benzimidazole derivatives, docking studies have been performed against a wide array of targets, including protein kinases (e.g., COX-2, VEGFR-2), enzymes involved in microbial metabolism, and tubulin. bas.bgrsc.orgnih.gov These simulations reveal crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. For example, the nitrogen atoms in the benzimidazole ring and the morpholine oxygen of the title compound are prime candidates for forming hydrogen bonds with amino acid residues in a receptor's active site.

In a study of benzimidazole-thiazole hybrids as COX-2 inhibitors, docking scores for the most active compounds ranged from -8.485 to -8.927 kcal/mol, indicating strong binding affinity. rsc.org Similarly, docking of fused benzimidazole-pyridine derivatives against β-tubulin showed favorable binding energies, suggesting a potential mechanism of action. bas.bg

Table 3: Molecular Docking Results for Various Benzimidazole Derivatives Note: The data illustrates typical docking scores and interactions for benzimidazole derivatives against different biological targets.

Derivative ClassProtein TargetDocking Score (kcal/mol)Key Interacting ResiduesReference
Benzimidazole-Thiazole Hybrid (Compound 7b)COX-2-8.927Not specified rsc.org
Benzimidazole-Thiazole Hybrid (Compound 8c)COX-2-8.899Not specified rsc.org
Fused Benzimidazole-Pyridine (Compound 3e)β-Tubulin (1SA0)-8.1Not specified bas.bg
Benzimidazole-1,3,4-triazole Hybrid (Compound 5e)Carbonic Anhydrase I-His94, His96, His119, Thr199, Thr200 nih.gov
Benzimidazole-1,3,4-triazole Hybrid (Compound 5h)Carbonic Anhydrase II-His94, His96, His119, Thr199, Thr200 nih.gov

Molecular Dynamics Simulations for Conformational Stability

While molecular docking provides a static snapshot of ligand binding, Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability of the ligand-protein complex over time in a simulated physiological environment. researchgate.net MD simulations are crucial for validating docking results and understanding the conformational changes that may occur upon ligand binding. nih.gov

In the context of benzimidazole derivatives, MD simulations are used to monitor parameters such as the Root Mean Square Deviation (RMSD) of the protein and ligand, the Root Mean Square Fluctuation (RMSF) of individual residues, and the persistence of hydrogen bonds. rsc.orgresearchgate.net A stable RMSD value for the ligand throughout the simulation indicates that it remains firmly bound in the active site. RMSF analysis highlights flexible regions of the protein.

For instance, a 100-nanosecond MD simulation of benzimidazole-thiazole derivatives complexed with COX-2 supported the initial docking findings, confirming the stable interaction of the potent inhibitors within the enzyme's active site. rsc.org In another study on benzimidazole derivatives targeting the KasA protein of M. tuberculosis, MD simulations showed that the lead compounds formed stable complexes, with RMSD values generally below 2 Å, indicating a stable binding mode. researchgate.netnih.gov

Table 4: Molecular Dynamics Simulation Findings for Benzimidazole Derivatives Note: This table summarizes the outcomes of MD simulations for different benzimidazole-protein complexes.

Derivative ClassProtein TargetSimulation LengthKey FindingReference
Benzimidazole-Thiazole HybridsCOX-2100 nsSimulation results supported molecular docking findings, suggesting stable binding of potent compounds. rsc.org
Substituted BenzimidazolesKasA protein (M. tuberculosis)Not specifiedAnalysis of RMSD, RMSF, and hydrogen bonds indicated stable binding and potential inhibition. nih.gov
General Benzimidazole DerivativesTriose Phosphate Isomerase (LmTIM)Not specifiedComplexes showed stable behavior with low RMSD values (< 2 Å), indicating stable binding. researchgate.net

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful ligand-based drug design strategy. A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features (e.g., hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings) that are necessary for a molecule to exert a specific biological activity. mdpi.commdpi.com

For benzimidazole derivatives, pharmacophore models are developed based on the structures of known active compounds. researchgate.net These models serve as 3D queries for virtual screening of large chemical databases to identify novel compounds that possess the required features and are therefore likely to be active. mdpi.comnih.gov This approach is highly effective for scaffold hopping—finding new core structures that fit the pharmacophore model. mdpi.com

A pharmacophore model for Escherichia coli's DNA Gyrase B inhibitors, for example, identified 2,5(6)-substituted benzimidazoles as promising candidates due to their possession of key hydrogen bond donor/acceptor groups. researchgate.net The essential features often identified for benzimidazole-based inhibitors include aromatic rings, hydrogen bond acceptors (like the nitrogen atoms of the benzimidazole), and hydrogen bond donors. mdpi.comnih.gov The morpholino group in Benzimidazole, 2-(2-morpholinoethyl)- would likely contribute a key hydrogen bond acceptor feature to any pharmacophore model.

Table 5: Common Pharmacophore Features Identified for Benzimidazole Derivatives Note: This table lists key chemical features frequently included in pharmacophore models for various benzimidazole-based inhibitors.

Pharmacophore FeatureDescriptionRelevance to Benzimidazole, 2-(2-morpholinoethyl)-Reference
Hydrogen Bond Acceptor (HBA)An atom or group that can accept a hydrogen bond (e.g., N, O atoms).Benzimidazole nitrogens and morpholine oxygen are key HBA features. mdpi.comresearchgate.net
Hydrogen Bond Donor (HBD)An atom or group that can donate a hydrogen to a hydrogen bond (e.g., N-H group).The N-H group on the benzimidazole ring is a critical HBD feature. mdpi.comresearchgate.net
Hydrophobic (HY) FeatureA non-polar region of the molecule that can engage in hydrophobic interactions.The benzene ring of the benzimidazole core is a primary hydrophobic feature. mdpi.comnih.gov
Aromatic Ring (AR)A planar, cyclic, conjugated system.The benzimidazole ring itself serves as a key aromatic feature for π-π stacking. nih.gov

Future Research Directions and Research Gaps

Emerging Synthetic Methodologies

The synthesis of 2-substituted benzimidazoles, including the morpholinoethyl variant, has traditionally involved the condensation of o-phenylenediamines with carboxylic acids or aldehydes. researchgate.netmdpi.com However, recent advancements are paving the way for more efficient, sustainable, and versatile synthetic routes.

Future research should focus on the application of green chemistry principles to the synthesis of Benzimidazole (B57391), 2-(2-morpholinoethyl)-. This includes the use of eco-friendly solvents like water, ionic liquids, and solvent-free reaction conditions. mdpi.com Microwave-assisted and ultrasound-promoted syntheses have shown promise in accelerating reaction times and improving yields for other benzimidazole derivatives and could be adapted for this specific compound. mdpi.com

The exploration of novel catalytic systems is another critical area. The use of nanomaterial-based catalysts, such as zinc oxide nanoparticles, has been reported for the synthesis of other 2-substituted benzimidazoles and offers advantages like high efficiency and catalyst recyclability. longdom.org Similarly, the application of solid acid catalysts could provide environmentally benign alternatives to traditional acid catalysts. longdom.org The development of one-pot synthetic procedures that combine multiple reaction steps without the isolation of intermediates would significantly enhance the efficiency of producing Benzimidazole, 2-(2-morpholinoethyl)- and its analogs. mdpi.com

Unexplored Biological Targets and Pathways

While the benzimidazole nucleus is associated with a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, the full therapeutic potential of Benzimidazole, 2-(2-morpholinoethyl)- remains to be elucidated. srrjournals.comnih.gov Initial studies have pointed towards its potential as a protein kinase C inhibitor. However, a comprehensive screening against a wider array of biological targets is warranted.

Future investigations should aim to identify novel molecular targets for this compound. Given the established role of benzimidazoles as tubulin polymerization inhibitors, it would be valuable to assess the activity of Benzimidazole, 2-(2-morpholinoethyl)- and its derivatives on microtubule dynamics. nih.govnih.gov The structural similarity of benzimidazoles to purines suggests that they could interact with a variety of enzymes and receptors involved in nucleic acid metabolism and cellular signaling. nih.gov

Furthermore, exploring the effect of this compound on emerging cancer targets, such as specific kinases (e.g., EGFR, VEGFR-2, PDGFR), and its potential to modulate pathways implicated in drug resistance are promising research avenues. semanticscholar.org Investigating its activity against a broader spectrum of microbial pathogens, including drug-resistant strains, could also unveil new therapeutic applications.

Advanced Computational Approaches for Drug Design

Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting the biological activity and physicochemical properties of novel compounds. For Benzimidazole, 2-(2-morpholinoethyl)-, advanced computational approaches can guide the rational design of more potent and selective analogs.

Future research should leverage molecular docking and molecular dynamics simulations to explore the binding interactions of this compound with various biological targets. mdpi.comnih.gov These studies can help in understanding the structure-activity relationships (SAR) and in identifying key structural modifications that could enhance binding affinity and efficacy. Pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies can be employed to build predictive models for the biological activity of new derivatives. mdpi.com

In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling is crucial for the early identification of candidates with favorable pharmacokinetic and safety profiles, thereby reducing the likelihood of late-stage failures in drug development. acs.org The use of machine learning and artificial intelligence algorithms to analyze large datasets of benzimidazole derivatives could further refine the design of novel compounds with desired biological activities.

Development of Novel Analogs with Enhanced Preclinical Profiles

The development of novel analogs of Benzimidazole, 2-(2-morpholinoethyl)- with improved efficacy, selectivity, and pharmacokinetic properties is a key area for future research. The inherent versatility of the benzimidazole scaffold allows for structural modifications at various positions.

One promising strategy is the synthesis of hybrid molecules, where the Benzimidazole, 2-(2-morpholinoethyl)- core is combined with other pharmacologically active moieties. acs.orgnih.govresearchgate.net For instance, creating hybrids with other heterocyclic systems known for their biological activities, such as coumarin (B35378) or indole, could lead to compounds with synergistic or multi-target effects. nih.govresearchgate.net

Systematic modification of the morpholinoethyl side chain and substitution on the benzene (B151609) ring of the benzimidazole core can be explored to optimize the compound's properties. Structure-activity relationship studies on these novel analogs will be essential to guide the design of next-generation therapeutic agents. nih.gov Preclinical evaluation of these new compounds for their efficacy in relevant disease models and for their safety profiles will be critical for their translation into clinical development.

Multidisciplinary Research Synergies

To fully unlock the therapeutic potential of Benzimidazole, 2-(2-morpholinoethyl)- and its derivatives, a multidisciplinary research approach is essential. Collaboration between synthetic organic chemists, medicinal chemists, pharmacologists, computational scientists, and biologists will be crucial.

Future research should foster these synergies to create a seamless pipeline from compound design and synthesis to biological evaluation and preclinical development. For example, computational chemists can guide the design of new analogs, which are then synthesized by organic chemists and subsequently evaluated by pharmacologists for their biological activity. The feedback from biological testing can then inform the next cycle of computational design and synthesis, creating an iterative process of drug optimization.

Q & A

Basic Synthesis

Q: What are the established synthetic routes for 2-(2-morpholinoethyl)benzimidazole, and how do reaction parameters influence yield and purity? A: The compound is typically synthesized via cyclocondensation of o-phenylenediamine derivatives with carbonyl-containing precursors. Key methods include:

  • Phillips cyclization : Reacting 2-(2-morpholinoethyl)carbonyl derivatives with o-phenylenediamine in acidic conditions (e.g., polyphosphoric acid) at elevated temperatures (150–200°C) .
  • Green chemistry approaches : Using CO₂ and H₂ under catalytic conditions to cyclize 2-morpholinoethyl-substituted o-phenylenediamines, achieving ~75% yield at milder temperatures (80–100°C) .
    Critical parameters : Temperature (excessive heat may degrade morpholino groups), solvent polarity (affects cyclization kinetics), and stoichiometry of the carbonyl precursor .

Structural Characterization

Q: Which spectroscopic and crystallographic techniques are most reliable for confirming the structure of 2-(2-morpholinoethyl)benzimidazole? A:

  • NMR : ¹H/¹³C NMR to identify proton environments (e.g., morpholino ethyl CH₂ at δ 2.5–3.5 ppm, benzimidazole aromatic protons at δ 7.0–8.5 ppm) .
  • IR : Confirm N-H stretching (~3400 cm⁻¹) and C=N/C-N vibrations (~1600 cm⁻¹) .
  • X-ray crystallography : Resolves spatial arrangement of the morpholinoethyl side chain and benzimidazole core, critical for studying π-π stacking interactions .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₆N₃O: calculated 230.1294) .

Advanced Synthetic Challenges

Q: How can regioselectivity issues arise during the introduction of the morpholinoethyl group, and what strategies mitigate them? A: Competing alkylation at benzimidazole N1 vs. C2 positions is common. Solutions include:

  • Protecting groups : Use Boc or TMS groups on benzimidazole nitrogen to direct substitution to C2 .
  • Catalytic control : Employ palladium catalysts (e.g., Pd(OAc)₂) to favor C-H activation at C2 in cross-coupling reactions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at C2 .

Pharmacological Profiling

Q: What methodologies are used to evaluate the biological activity of 2-(2-morpholinoethyl)benzimidazole derivatives? A:

  • Electrophysiological assays : Patch-clamp studies to assess ion channel modulation (e.g., κ-opioid receptor interactions, as seen in RU-1205 analogs) .
  • Cytotoxicity screening : MTT assays against cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7), with structure-activity relationship (SAR) analysis of morpholinoethyl chain length .
  • Molecular docking : DFT-based simulations (e.g., AutoDock Vina) to predict binding affinities for targets like tubulin or DNA topoisomerases .

Photophysical Properties

Q: How does the morpholinoethyl substituent influence excited-state intramolecular proton transfer (ESIPT) in benzimidazole derivatives? A:

  • Fluorescence spectroscopy : Compare emission spectra in solvents of varying polarity. The morpholinoethyl group may stabilize tautomeric forms via hydrogen bonding, shifting λem by 20–50 nm .
  • Quantum yield measurements : Use integrating sphere techniques to quantify ESIPT efficiency. Derivatives with electron-donating groups (e.g., morpholino) typically show higher ΦF (~0.4–0.6) .

Data Contradictions

Q: How can researchers resolve discrepancies in reported synthetic yields or biological activities of 2-(2-morpholinoethyl)benzimidazole analogs? A:

  • Reaction reproducibility : Validate protocols using controlled atmospheres (e.g., inert gas for moisture-sensitive steps) .
  • Byproduct analysis : LC-MS or GC-MS to identify side products (e.g., N-alkylated isomers) .
  • Biological assay standardization : Use reference compounds (e.g., RU-1205 ) to calibrate activity metrics across labs.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.